1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system, combined with the piperazine and methylsulfonyl groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the intermediate benzothiazole derivative with piperazine under appropriate conditions.
Attachment of the Pentanone Moiety: The final step involves the attachment of the pentanone moiety to the piperazine derivative, which can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It may be used in the development of new materials and as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies and in vitro assays are often used to elucidate the specific targets and pathways involved.
Comparison with Similar Compounds
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds have similar benzothiazole and piperazine structures but differ in the substituents attached to the core structure.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: These derivatives also contain the benzothiazole ring but have different substituents, such as morpholine, which may result in different biological activities.
Properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-4-8-15(21)19-9-11-20(12-10-19)17-18-16-13(24-17)6-5-7-14(16)25(2,22)23/h5-7H,3-4,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQBKEUOIGGGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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